lithium 2-(4-cyanophenyl)oxetane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(4-cyanophenyl)oxetane-2-carboxylate is a chemical compound with a unique structure that combines lithium, a cyanophenyl group, and an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(4-cyanophenyl)oxetane-2-carboxylate typically involves the reaction of 4-cyanophenyl oxetane-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(4-cyanophenyl)oxetane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The cyanophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with hydrogenated cyanophenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the cyanophenyl group.
Scientific Research Applications
Lithium 2-(4-cyanophenyl)oxetane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of lithium 2-(4-cyanophenyl)oxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(4-methylphenyl)oxetane-2-carboxylate
- Lithium 2-(4-chlorophenyl)oxetane-2-carboxylate
- Lithium 2-(4-nitrophenyl)oxetane-2-carboxylate
Uniqueness
Lithium 2-(4-cyanophenyl)oxetane-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2742653-52-5 |
---|---|
Molecular Formula |
C11H8LiNO3 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.